BenchChemオンラインストアへようこそ!

3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde

Heterocyclic chemistry Building block procurement Regioselective synthesis

3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde (CAS 57109-03-2; molecular formula C₁₀H₁₀N₂O; molecular weight 174.20 g/mol) is a fused bicyclic heteroaromatic compound belonging to the pyrrolo[1,2-c]pyrimidine family, also historically referred to as 6-azapyrrocoline. The compound features a pyrrole ring fused to a pyrimidine ring, with methyl substituents at the 3- and 6-positions and a synthetically versatile aldehyde functional group at the 7-position.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11912410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N2C=N1)C=O)C
InChIInChI=1S/C10H10N2O/c1-7-3-9-4-8(2)11-6-12(9)10(7)5-13/h3-6H,1-2H3
InChIKeyKDVHWYVANNWCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde (CAS 57109-03-2): A Methyl-Substituted Pyrrolopyrimidine Aldehyde Building Block for Medicinal Chemistry Procurement


3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde (CAS 57109-03-2; molecular formula C₁₀H₁₀N₂O; molecular weight 174.20 g/mol) is a fused bicyclic heteroaromatic compound belonging to the pyrrolo[1,2-c]pyrimidine family, also historically referred to as 6-azapyrrocoline [1]. The compound features a pyrrole ring fused to a pyrimidine ring, with methyl substituents at the 3- and 6-positions and a synthetically versatile aldehyde functional group at the 7-position . The pyrrolo[1,2-c]pyrimidine scaffold has been validated across multiple therapeutic programs, including PI3Kα kinase inhibition (IC₅₀ values in the 0.1–7.7 nM range for optimized derivatives) [2], HBV capsid assembly inhibition (lead compound 28a: IC₅₀ = 10 nM) [3], and CLK/DYRK splicing kinase inhibition [4].

Why Generic Pyrrolopyrimidine Analogs Cannot Replace 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde in Aldehyde-Dependent Synthetic Sequences


Procurement decisions for pyrrolo[1,2-c]pyrimidine aldehyde building blocks cannot rely on simple scaffold-class interchangeability. The 7-carbaldehyde substitution position is distinct from the 1-carbaldehyde (CAS 251102-36-0) and 3-carbaldehyde (CAS 251102-28-0) regioisomers, each of which presents different electronic environments and steric accessibility for downstream derivatization [1]. The presence of methyl groups at both the 3- and 6-positions differentiates this compound from the unsubstituted pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde (CAS 251102-31-5, MW 146.15), altering lipophilicity (approximately +0.5 to +1.0 logP units based on methyl group contributions) and potentially modulating metabolic stability in derived lead compounds [2]. The aldehyde functional group at position 7 enables a distinct set of synthetic transformations (nucleophilic addition, reductive amination, condensation, oxidation to carboxylic acid) that are unavailable in the corresponding 7-methyl (CAS 179928-24-6) or 1-oxo (CAS 88696-64-4) analogs [3]. Generic substitution without precise positional and substitutional matching would yield structurally distinct downstream products with divergent pharmacological and physicochemical profiles.

Quantitative Differentiation Evidence: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde vs. Closest Analogs


Aldehyde Regioisomer Differentiation: 7-Carbaldehyde vs. 1-Carbaldehyde and 3-Carbaldehyde Positional Isomers

The 7-carbaldehyde substitution of the target compound corresponds to the pyrrole-ring formylation position in the pyrrolo[1,2-c]pyrimidine scaffold, which is directly accessible via Vilsmeier–Haack formylation of the electron-rich pyrrole moiety of the bicyclic system [1]. In contrast, the 1-carbaldehyde isomer (CAS 251102-36-0) and 3-carbaldehyde isomer (CAS 251102-28-0) place the aldehyde group on the pyrimidine ring, requiring fundamentally different synthetic routes and yielding products with different electronic properties and steric environments [2]. The aldehyde position determines the regioisomeric identity of all downstream derivatives. This matters because biological target engagement in structurally characterized pyrrolo[1,2-c]pyrimidine series (e.g., PI3Kα inhibitors, where key H-bonding occurs with Val851 backbone amide in the p110α active site [3]) is critically dependent on the substitution vector.

Heterocyclic chemistry Building block procurement Regioselective synthesis

Molecular Weight and Lipophilicity Differentiation: 3,6-Dimethyl Substitution vs. Unsubstituted 7-Carboxaldehyde Analog

The target compound (C₁₀H₁₀N₂O, MW 174.20) differs from the unsubstituted pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde (C₈H₆N₂O, MW 146.15, CAS 251102-31-5) by the presence of two methyl groups (+28 Da) . Based on standard methyl group contributions to logP (approximately +0.5 per methyl group on aromatic/heteroaromatic systems), the 3,6-dimethyl substitution is estimated to increase calculated logP by approximately 1.0–1.2 log units relative to the unsubstituted analog [1]. This difference is meaningful for procurement decisions because lipophilicity directly influences membrane permeability, metabolic stability, and plasma protein binding in derived lead compounds—parameters that have been shown to be critical in tetrahydropyrrolo[1,2-c]pyrimidine-based drug discovery programs, where lead optimization required balancing potency (IC₅₀ = 10 nM for HBV capsid inhibitor 28a) with PK properties [2].

Physicochemical properties Drug-likeness Lead optimization

Synthetic Versatility: Aldehyde Functional Group at Position 7 Enables Derivatization Pathways Distinct from Non-Aldehyde 7-Substituted Analogs

The aldehyde group at position 7 of the target compound enables nucleophilic addition with amines (forming Schiff bases/imines), reductive amination (forming secondary/tertiary amines), oxidation to 7-carboxylic acid, and condensation reactions with active methylene compounds [1]. This contrasts with the non-aldehyde 7-substituted analogs: 7-methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6) lacks a reactive handle at position 7 and requires pre-functionalization for further derivatization ; pyrrolo[1,2-c]pyrimidin-1(2H)-one, 3,6-dimethyl- (CAS 88696-64-4) bears a lactam carbonyl that has fundamentally different reactivity (amide-like) compared to the aldehyde . The 7-formyl derivatives of tetrahydropyrrolo[1,2-c]pyrimidines have been experimentally demonstrated to undergo further synthetic transformations including condensation with aniline to form phenyliminomethyl derivatives and Mannich aminoalkylation, confirming the synthetic utility of the 7-aldehyde handle [2].

Synthetic chemistry Derivatization Library synthesis

Commercial Availability and Purity Benchmarking: Target Compound vs. Discontinued or Lower-Purity Alternatives

The target compound is commercially available from MolCore with a certified purity specification of NLT 98% (Not Less Than 98%), supported by ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the closest structural analog pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde (CAS 251102-31-5, unsubstituted) is listed by CymitQuimica with no purity specification provided and limited commercial availability . The 3,6-dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde was previously listed by CymitQuimica as a discontinued product (both 1g and 100mg sizes discontinued as of 2019) , indicating that current supply is concentrated through specific vendors such as MolCore. This supply chain concentration has direct implications for procurement planning, lead time management, and quality assurance in multi-batch synthesis campaigns.

Chemical procurement Quality control Supply chain

Procurement-Driven Application Scenarios for 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde Based on Validated Differentiation Evidence


PI3Kα-Focused Kinase Inhibitor Library Synthesis Using 7-Aldehyde as a Diversification Point

The pyrrolo[1,2-c]pyrimidine scaffold has demonstrated high-potency PI3Kα inhibition with IC₅₀ values as low as 0.1–7.7 nM in optimized morpholino-pyrimidopyrrolopyrimidinone derivatives [1]. Molecular docking studies confirmed that these compounds form a key H-bond with the Val851 backbone amide in the p110α active site [1]. The 7-aldehyde group of the target compound provides a reactive handle for installing diverse amine, alcohol, or carbon nucleophile substituents via reductive amination or nucleophilic addition, enabling systematic exploration of the 7-position vector in PI3Kα inhibitor SAR studies. The 3,6-dimethyl substitution pre-installs hydrophobic bulk that may enhance binding to the lipophilic pocket within the active site, as suggested by the docking interaction profile [1]. This compound is therefore prioritized for procurement over the unsubstituted 7-carboxaldehyde analog when the goal is to generate focused libraries of more lipophilic, potentially more membrane-permeable PI3Kα inhibitor candidates.

HBV Capsid Assembly Inhibitor Lead Optimization Leveraging 3,6-Dimethyl Substitution for PK Property Tuning

Tetrahydropyrrolo[1,2-c]pyrimidine derivatives have been validated as HBV capsid assembly inhibitors, with lead compound 28a achieving an IC₅₀ of 10 nM and demonstrating favorable in vivo pharmacokinetic profiles [1]. The 3,6-dimethyl substitution pattern in the target compound provides increased lipophilicity (estimated ΔclogP ≈ +1.0 to +1.2 relative to unsubstituted analog) that may be advantageous for compounds targeting intracellular HBV capsid assembly, where membrane permeability is a critical efficacy determinant [2]. The 7-aldehyde handle further enables late-stage diversification to optimize the liver-to-plasma (L/P) ratio—a key parameter explicitly optimized in the HBV capsid inhibitor program [1]. Procurement of the 3,6-dimethyl-7-carbaldehyde derivative rather than the 7-methyl or unsubstituted 7-carboxaldehyde analog ensures that both the substitution-driven lipophilicity enhancement and the aldehyde-enabled synthetic diversification are simultaneously available in the starting building block.

Splicing Kinase (CLK/DYRK) Chemical Probe Development with Pyrrolo[1,2-c]pyrimidine Core Scaffold

The pyrrolo[1,2-c]pyrimidine scaffold has been established as a core structure for CLK and DYRK splicing kinase inhibitors, with synthetic access optimized to produce lead compounds in improved yields of 18% over multistep sequences (9 and 7 steps, respectively) [1]. The 5-position substitution pattern was identified as critical for inhibitory activity, but the 7-position remains underexplored [1]. The target compound, with its 7-aldehyde handle and 3,6-dimethyl substitution, is well-suited to expand the SAR exploration at the 7-position of the pyrrolo[1,2-c]pyrimidine scaffold for CLK/DYRK inhibition. The commercial availability at NLT 98% purity with ISO certification [2] ensures reproducibility in multi-step synthetic transformations required for this application, where intermediate purity is essential to avoid carry-through of impurities that could confound biological assay results.

Anticancer Agent Discovery Exploiting Pyrrolo[1,2-c]pyrimidine–Indolizine Fused Scaffolds

Fused indolizine–pyrrolo[1,2-c]pyrimidine tetracyclic compounds have shown potent and selective anticancer activity against hepatocellular carcinoma cell lines, with compound 5r achieving IC₅₀ values of 0.22 ± 0.08 µM in HepG2 cells and 0.10 ± 0.11 µM in Huh7 cells, while showing weak effects on other cancer cell lines [1]. These compounds were accessed via one-pot three-component coupling followed by oxidative cyclization [1]. The 7-aldehyde of the target compound could serve as a precursor for similar multicomponent reactions to generate novel tetracyclic derivatives, while the 3,6-dimethyl substitution may contribute to the selective cytotoxicity profile observed in this chemotype. The documented synthetic methodology [1] and the availability of the aldehyde building block at NLT 98% purity [2] provide a validated procurement rationale for medicinal chemistry groups pursuing liver cancer–selective chemotherapeutics based on the pyrrolo[1,2-c]pyrimidine fused scaffold.

Quote Request

Request a Quote for 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.